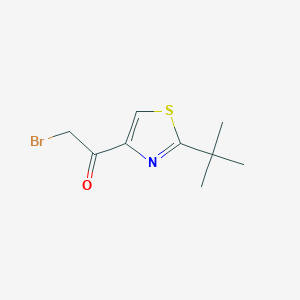

2-Brom-1-(2-(tert-Butyl)thiazol-4-yl)ethanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is a chemical compound with the molecular formula C9H12BrNOS It is characterized by the presence of a bromine atom, a thiazole ring, and a tert-butyl group

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a logP value of 1.7, indicating moderate lipophilicity .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may exert various molecular and cellular effects .

Biochemische Analyse

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is not well-defined. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone typically involves the bromination of 1-(2-(tert-butyl)thiazol-4-YL)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

While specific industrial production methods for 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents in acidic or neutral conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding sulfoxide or sulfone.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-1-(2-methylthiazol-4-YL)ethanone

- 2-Bromo-1-(2-ethylthiazol-4-YL)ethanone

- 2-Bromo-1-(2-isopropylthiazol-4-YL)ethanone

Uniqueness

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Biologische Aktivität

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is a compound that belongs to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential as therapeutic agents, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone can be structurally represented as follows:

- Chemical Formula : C₁₂H₁₅BrN₁OS

- Molecular Weight : 284.22 g/mol

The presence of the bromine atom and the tert-butyl group significantly influences its biological properties, enhancing solubility and reactivity.

Research indicates that thiazole derivatives exhibit their biological activities through various mechanisms:

- Anticancer Activity : Thiazole compounds often induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies have shown that thiazole derivatives can inhibit the Bcl-2 protein, leading to increased apoptosis in cancer cells .

- Antimicrobial Properties : The thiazole moiety is recognized for its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways in pathogens. This has been demonstrated in various studies where thiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Some thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone:

| Activity Type | Target/Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Jurkat Cells | < 5 | |

| Antimicrobial | Staphylococcus aureus | 15 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 10 |

Case Studies

Several case studies highlight the efficacy of thiazole derivatives, including 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone:

- Anticancer Study : In a study investigating the cytotoxic effects of various thiazole derivatives on cancer cell lines, it was found that compounds with a similar structure exhibited significant growth inhibition in Jurkat cells, with IC₅₀ values ranging from 4 to 10 µM. The presence of electron-donating groups was crucial for enhancing activity .

- Antimicrobial Evaluation : A comparative study on the antimicrobial activity of substituted thiazoles showed that compounds with bromine substitutions had improved efficacy against Staphylococcus aureus compared to their non-brominated counterparts. The study concluded that bromination enhances membrane permeability and target binding .

- Inflammation Model : In an animal model of inflammation, thiazole derivatives demonstrated a reduction in paw edema when administered prior to inflammatory stimuli. The mechanism was attributed to the inhibition of COX enzymes, leading to decreased prostaglandin synthesis .

Structure-Activity Relationship (SAR)

The SAR analysis for thiazole derivatives indicates that:

- Substitution Patterns : The presence of electron-donating groups (such as tert-butyl) at specific positions on the thiazole ring enhances biological activity.

- Bromination : Bromine substitution at the ethyl position increases lipophilicity and bioavailability, contributing to improved efficacy across various assays.

These insights suggest that careful modification of the thiazole structure can lead to compounds with enhanced therapeutic potential.

Eigenschaften

IUPAC Name |

2-bromo-1-(2-tert-butyl-1,3-thiazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c1-9(2,3)8-11-6(5-13-8)7(12)4-10/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXNDQHKXCEYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.